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Compound of Interest

Compound Name: Carbinoxamine Maleate

Cat. No.: B192786 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of Carbinoxamine Maleate for

Identification

For Researchers, Scientists, and Drug Development
Professionals
Introduction

Carbinoxamine maleate is a first-generation antihistamine of the ethanolamine class,

possessing both H1-receptor antagonist and anticholinergic properties.[1][2] It is utilized in

pharmaceutical formulations to treat allergic conditions such as hay fever and is also employed

for managing mild cases of Parkinson's disease.[1] Rigorous identification and characterization

of this active pharmaceutical ingredient (API) are critical for ensuring drug quality, safety, and

efficacy. Spectroscopic techniques are fundamental tools in this process, providing detailed

information about the molecule's structure, functional groups, and purity. This guide details the

core spectroscopic methods for the analysis of Carbinoxamine Maleate, providing

experimental protocols, quantitative data, and visual workflows.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis and identification of

Carbinoxamine Maleate by measuring its absorbance of ultraviolet or visible light. The United

States Pharmacopeia (USP) includes a UV absorption test for identification purposes.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b192786?utm_src=pdf-interest
https://www.benchchem.com/product/b192786?utm_src=pdf-body
https://www.benchchem.com/product/b192786?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Carbinoxamine
https://www.selleckchem.com/products/carbinoxamine-maleate.html
https://pubchem.ncbi.nlm.nih.gov/compound/Carbinoxamine
https://www.benchchem.com/product/b192786?utm_src=pdf-body
https://www.benchchem.com/product/b192786?utm_src=pdf-body
http://www.pharmacopeia.cn/v29240/usp29nf24s0_m12900.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
The absorption characteristics of Carbinoxamine Maleate can vary depending on the solvent

and analytical method used. Key quantitative parameters are summarized below.

Parameter Value Medium/Method Reference

λmax (USP) 260 nm Methanol [3]

λmax (HPLC) 225 nm

Phosphate

Buffer/Methanol/Aceto

nitrile

[4][5]

λmax (Assay) 263 nm Not Specified [6]

λmax (Complex) 538 nm
Ternary complex with

Cu(II) and eosin
[7][8]

Fluorescence
λex: 273 nmλem: 308

nm
Methanol [9]

Experimental Protocols
This protocol is based on the USP monograph for Carbinoxamine Maleate.[3]

Solution Preparation: Accurately weigh and dissolve a quantity of Carbinoxamine Maleate
in methanol to obtain a final concentration of 50 µg per mL.

Reference Standard: Prepare a solution of USP Carbinoxamine Maleate Reference

Standard (RS) at the same concentration in the same medium.

Spectral Acquisition: Record the UV absorption spectrum of the sample solution and the

standard solution between 200 nm and 400 nm using a suitable spectrophotometer with

methanol as the blank.

Identification: The absorption spectrum of the sample solution should exhibit maxima and

minima at the same wavelengths as that of the standard solution. The absorptivities at 260

nm, calculated on the dried basis, should not differ by more than 3.0%.[3]
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This method measures the native fluorescence of the molecule for sensitive quantification.[9]

Solvent: Use methanol as the solvent.

Solution Preparation: Prepare standard and sample solutions of Carbinoxamine Maleate in

methanol.

Instrument Setup: Set the spectrofluorometer to an excitation wavelength of 273 nm and an

emission wavelength of 308 nm.

Measurement: Measure the fluorescence intensity of the prepared solutions. This method

has a reported limit of detection of 0.66 ng/mL.[9]

Experimental Workflow Diagram
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Caption: Workflow for UV-Vis spectroscopic identification of Carbinoxamine Maleate.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a definitive identification technique that provides a molecular "fingerprint"

of a substance by measuring the absorption of infrared radiation by its specific chemical bonds.

The USP monograph specifies Infrared Absorption as a primary identification test.[4]

Quantitative Data
FTIR analysis is primarily qualitative for identification, focusing on the positions of absorption

bands (in wavenumbers, cm⁻¹), which correspond to specific functional groups. While a full

spectrum comparison is required, characteristic regions include:

C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹

C=C stretching (aromatic): ~1600-1450 cm⁻¹

C-O stretching (ether): ~1250-1050 cm⁻¹

C-N stretching: ~1250-1020 cm⁻¹

C-Cl stretching: ~800-600 cm⁻¹

A study on polymorphic forms confirmed that while thermodynamic properties may differ, the

fundamental functional group uniformity is maintained across polymorphs.[10]

Experimental Protocol (KBr Pellet Method)
This is a standard method for analyzing solid pharmaceutical samples.[11]

Sample Preparation: Dry the Carbinoxamine Maleate sample to remove moisture. Gently

grind a small amount of the sample (1-2 mg).

Mixing: Add the ground sample to approximately 100-200 mg of dry, spectroscopy-grade

potassium bromide (KBr). The typical sample-to-KBr ratio is 1:100.[11] Mix thoroughly in an

agate mortar to ensure homogeneity.

Pellet Formation: Transfer the mixture to a pellet-forming die and press it under high

pressure (approx. 15,000 psig) using a laboratory press to form a thin, transparent disc.[11]
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Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Purge the sample compartment with dry nitrogen or air to minimize interference from

atmospheric water and CO₂.

Data Collection: Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.[11]

Identification: The infrared absorption spectrum of the sample preparation should be

concordant with the spectrum of a USP Carbinoxamine Maleate RS preparation.

Experimental Workflow Diagram
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Caption: Workflow for FTIR spectroscopic identification using the KBr pellet method.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a

compound by probing the magnetic properties of atomic nuclei. ¹H NMR is particularly useful

for confirming the identity and structure of Carbinoxamine Maleate.

Quantitative Data
¹H NMR data is reported as chemical shifts (δ) in parts per million (ppm). The specific chemical

shifts for Carbinoxamine Maleate protons would need to be determined by running a

reference standard under defined conditions (solvent, temperature). A study used ¹H NMR to

assist in characterizing different polymorphic forms of the drug.[10]

Experimental Protocol (¹H NMR)
This protocol outlines the general steps for preparing a sample for NMR analysis.[12]

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g.,

Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

Concentration: Weigh an appropriate amount of Carbinoxamine Maleate to achieve a

concentration of approximately 1-10 mM. For a typical molecular weight of 406.86 g/mol ,

this corresponds to roughly 2-20 mg dissolved in 0.7 mL of solvent.

Sample Preparation:

Place the weighed sample into a small, clean vial.

Add approximately 0.7 mL of the chosen deuterated solvent.

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.

[12]

Tube Filling: The final solution height in the NMR tube should be about 50 mm (5 cm) from

the bottom.[12]
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Data Acquisition: Place the NMR tube in the spectrometer. The instrument will then be tuned,

locked onto the deuterium signal of the solvent, shimmed to optimize magnetic field

homogeneity, and the ¹H NMR spectrum will be acquired.

Analysis: The resulting spectrum is processed (Fourier transform, phase correction, baseline

correction) and integrated. The chemical shifts, splitting patterns, and integral values are

compared against a reference spectrum or known structural data to confirm identity.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used for determining the molecular weight and elemental composition of a compound

and can be coupled with liquid chromatography (LC-MS) for highly sensitive and specific

quantification.

Quantitative Data
The ionization technique significantly influences the resulting mass spectrum.

Technique Parameter Value (m/z) Note Reference

Monoisotopic

Mass
Exact Mass 406.1295495 Da

For

Carbinoxamine

Maleate

[C₂₀H₂₃ClN₂O₅]

[13]

EI-MS Top 5 Peaks
58.0, 71.0,

167.0, 72.0, 42.0

For

Carbinoxamine

(free base)

[1]

LC-MS/MS

(ESI+)
Precursor Ion 291.2

[M+H]⁺ for

Carbinoxamine

(free base)

[14][15]

LC-MS/MS

(ESI+)
Product Ion 167.1

Fragment from

precursor m/z

291.2

[14][15]
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Experimental Protocol (LC-MS/MS)
This protocol is based on a published method for the quantification of carbinoxamine in plasma,

which can be adapted for identification of the pure substance.[14][15]

Solution Preparation: Prepare a dilute solution of Carbinoxamine Maleate in a suitable

solvent mixture, such as methanol/water.

Chromatographic System:

Column: BDS HYPERSIL C8 (100 x 4.6 mm) or equivalent.[14]

Mobile Phase: A mixture of acetonitrile and a buffer, such as 25 mM ammonium formate

(e.g., 80:20 v/v).[14]

Flow Rate: Set an appropriate flow rate (e.g., 1 mL/min).

Mass Spectrometer Setup:

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

Ion Transition: Set the instrument to monitor the transition from the precursor ion (Q1) to

the product ion (Q3). For carbinoxamine, this is m/z 291.2 → 167.1.[14][15]

Injection and Analysis: Inject the sample solution into the LC-MS/MS system. The retention

time of the peak and the specific mass transition confirm the identity of Carbinoxamine.

Experimental Workflow Diagram
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Caption: Workflow for LC-MS/MS identification of Carbinoxamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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